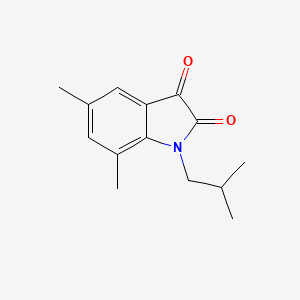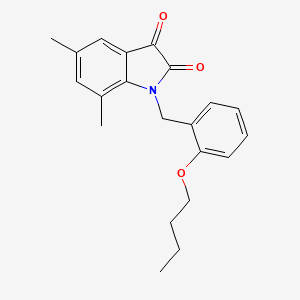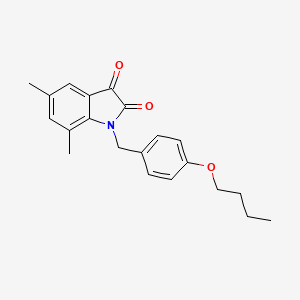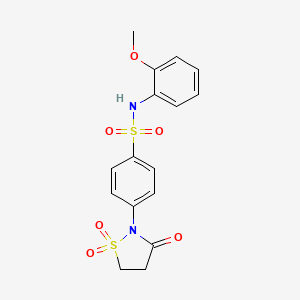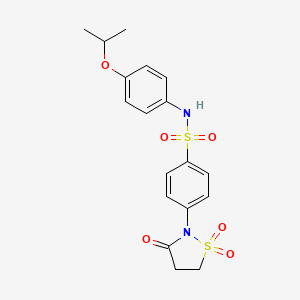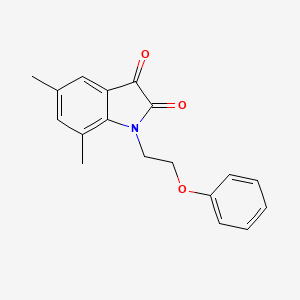
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione
Descripción general
Descripción
“5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione” is an organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indoline compounds, including “this compound”, can be achieved through the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of a heterogeneous catalyst . This method is efficient, requires low catalyst loadings, operates under mild conditions, and uses inexpensive reagents .Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione in lab experiments is its high potency and specificity for the NMDA receptor. This allows for precise manipulation of NMDA receptor function without affecting other neurotransmitter systems. However, the non-competitive blockade of the NMDA receptor by this compound can also lead to unwanted side effects, such as the inhibition of physiological processes that require NMDA receptor activation.
Direcciones Futuras
1. Development of more selective NMDA receptor antagonists that target specific subunits of the receptor.
2. Investigation of the role of NMDA receptor blockade in the treatment of neurodegenerative diseases.
3. Exploration of the potential therapeutic benefits of 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione in the treatment of psychiatric disorders such as schizophrenia and depression.
4. Study of the effects of NMDA receptor blockade on other physiological processes, such as pain perception and inflammation.
5. Development of new techniques for the delivery of this compound to specific brain regions, allowing for precise manipulation of NMDA receptor function.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione has been extensively used in scientific research to study the role of the NMDA receptor in a variety of physiological and pathological processes, including learning and memory, synaptic plasticity, ischemic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5,7-dimethyl-1-(2-phenoxyethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-10-13(2)16-15(11-12)17(20)18(21)19(16)8-9-22-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLJTDWNNNBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






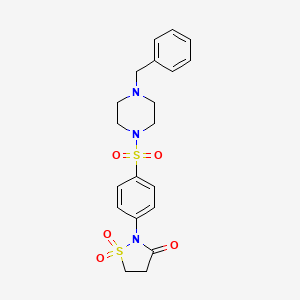
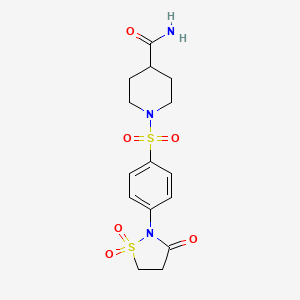
![N-[4-({[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315888.png)
![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)
![N-{3'-acetyl-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3315916.png)
